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Cyclo(RGDfC)

Cat. No.: B10827295
M. Wt: 578.6 g/mol
InChI Key: WNYJVAMZRBTOPE-UHFFFAOYSA-N
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Description

General Overview of Arginine-Glycine-Aspartic Acid (RGD) Peptide Motifs in Extracellular Matrix Recognition

The Arginine-Glycine-Aspartic acid (RGD) sequence is a tripeptide motif that plays a fundamental role in cell adhesion to the extracellular matrix (ECM). wikipedia.org The ECM is a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. youtube.com The RGD motif is a principal cell attachment site found in numerous ECM proteins, including fibronectin, fibrinogen, vitronectin, and osteopontin. wikipedia.orgnih.govqyaobio.com

Cell surface receptors known as integrins recognize and bind to this RGD sequence. nih.govresearchgate.net Integrins are heterodimeric proteins composed of α and β subunits, and nearly half of the known integrin types recognize the RGD motif in their ligands. nih.govacs.org This interaction between the RGD sequence on ECM proteins and integrins on the cell surface is a major recognition system that mediates cell adhesion. nih.gov This adhesion is critical for regulating a wide range of cellular processes, including cell migration, growth, differentiation, and survival. nih.govnih.gov The ability of synthetic peptides containing the RGD sequence to mimic this binding has made them invaluable tools in biomedical research. nih.gov

Significance of Cyclic RGD Peptides in Integrin Biology and Cell Signaling Research

While linear RGD peptides can mimic the binding function of ECM proteins, they often suffer from limitations such as low binding affinity, lack of specificity for different integrin subtypes, and rapid degradation by proteases. wikipedia.orgqyaobio.com To overcome these challenges, researchers have developed cyclic RGD peptides. Cyclization, which can be achieved through linkers like disulfide or thioether bonds, introduces conformational rigidity to the peptide structure. wikipedia.org

This structural constraint significantly enhances the peptide's biological properties. nih.gov Cyclic RGD peptides generally exhibit higher binding affinity and greater selectivity for specific integrin subtypes, such as αvβ3, compared to their linear counterparts. wikipedia.orgacs.orgnih.gov The rigid ring structure also increases their stability and resistance to degradation. nih.govnih.gov These improved characteristics make cyclic RGD peptides potent and selective tools for studying the roles of specific integrins in cell signaling pathways. nih.gov By selectively blocking or stimulating certain integrins, these peptides allow researchers to investigate integrin-mediated processes like cell adhesion, migration, and proliferation with greater precision. researchgate.netmedchemexpress.com

PropertyLinear RGD PeptidesCyclic RGD Peptides
Binding Affinity LowerHigher wikipedia.orgnih.gov
Integrin Selectivity LowerHigher wikipedia.org
Stability Susceptible to degradationMore stable nih.govnih.gov
Flexibility HighConformationally constrained qyaobio.com
Research Application General cell adhesion studiesSelective integrin function and signaling research nih.gov

Specific Academic Research Focus on Cyclo(RGDfC)

Cyclo(RGDfC), or Cyclo(Arg-Gly-Asp-D-Phe-Cys), is a specific cyclic pentapeptide that has garnered significant attention in academic research. medchemexpress.com This compound is noted for its high affinity for the αvβ3 integrin, a receptor that is often overexpressed on activated endothelial cells and various tumor cells. medchemexpress.comapexbt.com

The primary research focus on Cyclo(RGDfC) revolves around its ability to specifically bind to αvβ3 integrin and consequently disrupt cell-integrin interactions. medchemexpress.com This property is being explored in several contexts:

Targeted Delivery: The cysteine residue in Cyclo(RGDfC) provides a convenient point for conjugation to other molecules, such as nanoparticles or imaging agents. apexbt.com Research has demonstrated that nanoparticles functionalized with Cyclo(RGDfC) can selectively bind to and be internalized by cells expressing αvβ3 integrins, such as human microvascular endothelial cells. pnas.org This suggests its potential for targeted delivery systems in therapeutic and diagnostic applications.

Cancer Research: Given the role of αvβ3 integrin in tumor progression and angiogenesis, Cyclo(RGDfC) is being investigated as a tool in cancer research. medchemexpress.com Studies have shown that it can inhibit pluripotent marker expression in embryonic stem cells and reduce their tumorigenic potential, indicating that integrin interaction is crucial in these processes. medchemexpress.com

Cell Biology Studies: As a selective αvβ3 integrin antagonist, Cyclo(RGDfC) serves as a valuable molecular probe to elucidate the specific functions of this integrin in various biological processes without affecting other integrin-mediated pathways. pnas.org

CompoundKey FeaturePrimary Research Application
Cyclo(RGDfC) High affinity for αvβ3 integrin; contains a cysteine for conjugation. medchemexpress.comapexbt.comTargeted nanoparticle delivery; cancer research; studies of αvβ3 integrin function. medchemexpress.compnas.org
Cilengitide (c(RGDf(NMe)V)) High affinity for αvβ3 and αvβ5 integrins. acs.orgInvestigating inhibition of angiogenesis and induction of apoptosis in vascular cells. researchgate.net
Cyclo(RGDfK) Potent and selective inhibitor of αvβ3 integrin. researchgate.netmedchemexpress.comDevelopment of imaging agents and drug carriers for αvβ3-positive tumors. nih.gov
Eptifibatide Cyclic heptapeptide (B1575542) that blocks the αIIbβ3 integrin. wikipedia.orgResearch into anti-platelet aggregation and thrombosis. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H34N8O7S B10827295 Cyclo(RGDfC)

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N8O7S/c25-24(26)27-8-4-7-14-20(36)28-11-18(33)29-16(10-19(34)35)22(38)31-15(9-13-5-2-1-3-6-13)21(37)32-17(12-40)23(39)30-14/h1-3,5-6,14-17,40H,4,7-12H2,(H,28,36)(H,29,33)(H,30,39)(H,31,38)(H,32,37)(H,34,35)(H4,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYJVAMZRBTOPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N8O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Functionalization of Cyclo Rgdfc

Peptide Synthesis Strategies for Cyclo(RGDfC)

The synthesis of Cyclo(RGDfC) typically involves a two-stage process: the assembly of the linear peptide precursor via Solid-Phase Peptide Synthesis (SPPS) followed by cyclization.

Solid-Phase Peptide Synthesis Approaches

Solid-phase peptide synthesis (SPPS) is the cornerstone for assembling the linear precursor of Cyclo(RGDfC). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble polymer resin bachem.comresearchgate.netiris-biotech.de. The most common strategies utilize either the tert-butyloxycarbonyl (Boc) or the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group bachem.comresearchgate.netiris-biotech.deresearchgate.net. The Fmoc strategy is generally preferred due to its milder deprotection conditions (using piperidine) and orthogonal protection of side chains, which is crucial for subsequent cyclization and functionalization steps bachem.comiris-biotech.de.

Standard SPPS for Cyclo(RGDfC) involves:

Resin Selection: Commonly used resins include Rink amide resin (for C-terminal amide) or Wang resin, depending on the desired C-terminus bachem.comresearchgate.netresearchgate.netnih.gov.

Amino Acid Coupling: Protected amino acids (e.g., Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-D-Phe-OH, Fmoc-Cys(Trt)-OH) are coupled sequentially. Coupling reagents such as HATU, HBTU, or carbodiimides like DIC in combination with additives like HOBt or Oxyma are employed to facilitate amide bond formation researchgate.netbachem.comresearchgate.netresearchgate.netresearchgate.netosti.gov.

Deprotection and Washing: After each coupling, the Nα-Fmoc protecting group is removed using a solution of piperidine, followed by extensive washing steps to remove excess reagents and by-products bachem.comiris-biotech.de.

Optimization of Cyclization Protocols and Techniques

Once the linear peptide precursor (H-Arg-Gly-Asp-D-Phe-Cys-OH, or its amide equivalent) is synthesized and typically partially deprotected on the resin, the crucial step of cyclization is performed. For peptides like Cyclo(RGDfC), head-to-tail cyclization is the most prevalent method, involving the formation of an amide bond between the peptide's C-terminal carboxyl group and its N-terminal amino group jpt.combiorxiv.orgsb-peptide.comresearchgate.netfrontiersin.orgosti.govaltabioscience.comcem.comresearchgate.net. This cyclization can be performed either on-resin or in solution.

Key considerations and optimization strategies for head-to-tail cyclization include:

High Dilution Conditions: To minimize intermolecular reactions (dimerization, oligomerization) and favor intramolecular cyclization, reactions are often performed at very low peptide concentrations (typically < 1 mg/mL) researchgate.net.

Coupling Reagents: Efficient coupling reagents, such as HATU, HBTU, or PyBOP, are essential for promoting the amide bond formation between the termini researchgate.netosti.gov.

Reaction Kinetics and Side Reactions: Cyclization can be slow due to entropic factors, leading to potential side reactions like racemization or capping by reagents jpt.combiorxiv.org. Optimization may involve using specific coupling additives, controlling reaction temperature, and employing microwave-assisted synthesis to accelerate the process and improve yields biorxiv.orgcem.com.

Orthogonal Protection: The side chain of cysteine is typically protected (e.g., with Trt or Acm) during SPPS and deprotected just prior to or during cyclization, depending on the strategy. For head-to-tail cyclization, the N-terminal amine and C-terminal carboxyl groups are the reactive sites.

Research has also explored automated synthesis and microwave-enhanced SPPS to improve the efficiency, speed, and purity of cyclic peptide synthesis researchgate.netosti.govcem.com. For instance, on-resin cyclization using HATU has been reported to yield Cyclo(RGDfK) in 46% yield researchgate.netosti.gov.

Advanced Functionalization and Conjugation Chemistry of Cyclo(RGDfC)

The cysteine residue in Cyclo(RGDfC) is a highly valuable functional handle due to the nucleophilicity of its thiol (-SH) group. This allows for selective conjugation with various molecules, including drugs, imaging agents, polymers, and nanoparticles, via chemoselective reactions.

Cysteine-Mediated Bioconjugation Strategies

Thiol-ene click chemistry is a robust and versatile bioconjugation strategy that involves the radical-mediated addition of a thiol to an alkene nih.govrsc.orgmdpi.comresearchgate.netfrontiersin.org. This reaction proceeds via an anti-Markovnikov addition, forming a stable carbon-sulfur (C-S) bond.

Mechanism: The reaction is typically initiated by a radical initiator (thermally or photochemically activated), which abstracts a hydrogen atom from the thiol, generating a thiyl radical. This radical then adds to the alkene, forming a carbon-centered radical that abstracts a hydrogen from another thiol molecule, propagating the chain reaction and yielding the thioether product nih.govmdpi.comfrontiersin.org.

Advantages: Thiol-ene reactions are known for their high efficiency, excellent functional group tolerance, biocompatibility, and orthogonality, allowing for selective conjugation of Cyclo(RGDfC) to molecules bearing alkene functionalities nih.govrsc.orgmdpi.comresearchgate.netfrontiersin.org. This chemistry is compatible with aqueous environments and mild reaction conditions, making it suitable for sensitive biomolecules.

The reaction between a cysteine thiol and a maleimide (B117702) group is a widely utilized and highly efficient method for bioconjugation altabioscience.comaxispharm.compapyrusbio.comsigmaaldrich.comresearchgate.netuu.nlmdpi.comacs.org. This reaction proceeds via a nucleophilic Michael addition, where the thiolate anion attacks the electron-deficient double bond of the maleimide ring, forming a stable thioether linkage (thiosuccinimide) axispharm.compapyrusbio.comresearchgate.net.

Mechanism: The cysteine thiol, typically deprotonated at physiological pH (e.g., pH 6.5-7.5), acts as a nucleophile and attacks the maleimide double bond. This addition is highly chemoselective for thiols over other nucleophiles like amines under these conditions axispharm.compapyrusbio.comuu.nl.

Advantages: The thiol-maleimide reaction is characterized by its rapid kinetics, high yield, and selectivity under mild, physiological conditions axispharm.compapyrusbio.comuu.nl. It is a cornerstone in the development of antibody-drug conjugates (ADCs) and other bioconjugates axispharm.comresearchgate.net.

Considerations: While generally stable, the thiosuccinimide linkage can be susceptible to retro-Michael addition under certain conditions, potentially leading to deconjugation researchgate.netfrontiersin.org. However, modifications to the maleimide structure or linker can enhance stability frontiersin.org.

Comparative Analysis of Cysteine Conjugation Strategies

FeatureThiol-Ene ReactionMichael Addition with Maleimide
Reaction Type Radical-mediated additionNucleophilic addition (Michael addition)
Mechanism Anti-Markovnikov addition of thiol to alkeneThiolate addition to maleimide double bond
Linkage Formed Carbon-sulfur (C-S) bondThioether (thiosuccinimide) linkage
Key Reagents Thiol-containing molecule, alkene-containing molecule, radical initiatorThiol-containing molecule, maleimide-functionalized linker
Selectivity Highly selective for thiolsHighly selective for thiols at pH 6.5-7.5
Reaction Conditions Mild, often photo- or thermally initiatedMild, typically aqueous buffers
Advantages High efficiency, biocompatibility, orthogonality, functional group tolerance nih.govrsc.orgmdpi.comresearchgate.netfrontiersin.orgHigh reactivity, speed, selectivity, established use axispharm.compapyrusbio.comuu.nl
Potential Drawbacks May require specific initiators/conditionsPotential for retro-Michael reaction/deconjugation researchgate.netfrontiersin.org
Applications Peptide modification, macrocyclization, bioconjugation rsc.orgmdpi.comresearchgate.netfrontiersin.orgPeptide/protein labeling, ADC development, surface functionalization axispharm.compapyrusbio.comresearchgate.netuu.nl

Copper-Catalyzed and Strain-Promoted Azide-Alkyne Cycloaddition ("Click" Chemistry)

"Click" chemistry, a concept developed by K. B. Sharpless, describes a class of highly efficient, selective, and robust chemical reactions that form stable linkages with minimal byproducts under mild conditions acgpubs.orgorganic-chemistry.orgnih.gov. These reactions are characterized by their ability to proceed in various solvents, including aqueous media, and their tolerance to a wide range of functional groups, making them exceptionally suitable for bioconjugation acgpubs.orgorganic-chemistry.orgnih.gov.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of click chemistry acgpubs.orgorganic-chemistry.orgnih.govresearchgate.net. This reaction involves the cycloaddition of an organic azide (B81097) with a terminal alkyne, catalyzed by copper(I) ions, to regioselectively yield a 1,4-disubstituted 1,2,3-triazole ring organic-chemistry.orgnih.gov. CuAAC offers high yields, rapid reaction kinetics even at room temperature, and excellent functional group tolerance, facilitating the modification of peptides like Cyclo(RGDfC) organic-chemistry.orgnih.gov. For Cyclo(RGDfC) functionalization, either the peptide or the target molecule is modified to incorporate an azide or an alkyne group, enabling their covalent linkage via the triazole moiety nih.govbachem.commdpi.com. For instance, an azide group can be introduced onto the lysine (B10760008) side chain of an RGD peptide bachem.com, or an alkyne-functionalized RGD peptide can be synthesized for subsequent click reactions nih.gov. The resulting triazole linkage is known for its metabolic stability, resistance to hydrolysis and oxidation, and its capacity to act as a surrogate for peptide bonds bachem.com. CuAAC has been successfully employed to conjugate Cyclo(RGDfC) to chelating agents like DOTA for radiolabeling applications and to polymer chains such as polyethylene (B3416737) glycol (PEG) nih.govresearchgate.net.

In contrast, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative nih.govresearchgate.net. This reaction utilizes strained cyclic alkynes, such as cyclooctynes, which react with azides without the need for a metal catalyst nih.govresearchgate.net. SPAAC is particularly advantageous for applications in biological systems, including living cells or in vivo, as it circumvents the potential toxicity associated with metal catalysts nih.govresearchgate.net. This biocompatible approach allows for the modification of biomolecules and the functionalization of biomaterials with Cyclo(RGDfC) in a non-toxic manner researchgate.netresearchgate.net.

Click Chemistry TypeReactantsProduct LinkageCatalystKey FeaturesApplication Example with Cyclo(RGDfC)
CuAACOrganic Azide + Terminal Alkyne1,4-TriazoleCu(I)High yield, regioselective, mild conditions, aqueous tolerance, functional group toleranceConjugation to PEG, DOTA (for radiolabeling), fluorescent dyes, oligonucleotides; peptide backbone modification nih.govbachem.commdpi.comresearchgate.net
SPAACStrained Cyclooctyne + Organic AzideTriazoleNoneMetal-free, biocompatible, suitable for living systemsFunctionalization of biomaterials, conjugation to polymers/nanomaterials in biological environments nih.govresearchgate.netresearchgate.net

Conjugation to Polymeric and Nanomaterial Backbones

The conjugation of Cyclo(RGDfC) to polymeric and nanomaterial scaffolds is a strategic approach to leverage its inherent ability to target specific cell surface receptors, primarily integrins like αvβ3 and αvβ5, which are often overexpressed in pathological conditions such as cancer and angiogenesis nih.govmdpi.comnih.govbertin-bioreagent.com. By attaching Cyclo(RGDfC) to carriers like nanoparticles or polymers, researchers aim to enhance the specificity of drug delivery, improve pharmacokinetic profiles, enable targeted imaging, and create advanced biomaterials with desirable cell-adhesive properties acgpubs.orgnih.govpnas.orgacs.orgnih.govmdpi.com. This targeted delivery can lead to increased accumulation of therapeutic agents at disease sites and a reduction in systemic toxicity nih.govnih.gov.

The conjugation strategies predominantly utilize click chemistry, including CuAAC and SPAAC, to covalently link Cyclo(RGDfC) to functionalized polymers or nanomaterials acgpubs.orgnih.govmdpi.comresearchgate.netmdpi.com. For example, azide-functionalized polymers or nanoparticles can be reacted with alkyne-modified Cyclo(RGDfC), or vice versa acgpubs.orgmdpi.com. Other common conjugation methods involve thiol-maleimide chemistry, where the thiol group of cysteine within Cyclo(RGDfC) reacts with a maleimide-functionalized backbone acgpubs.orgmdpi.com. Polyethylene glycol (PEG) is frequently incorporated as a linker or coating to improve the solubility, stability, and stealth properties of the resultant conjugates nih.govpnas.orgacs.orgmdpi.com. The selection of the conjugation strategy is dictated by the nature of the backbone material, the required stability of the linkage, and the intended application mdpi.com.

Examples of Cyclo(RGDfC)-Conjugated Nanoparticles:

Quantum Dots (Qdots): Amino-terminated polyethylene glycol (PEG)-coated Qdots, such as Qdot 655 ITK amino PEG, have been functionalized with Cyclo(RGDfC) to target endothelial cells, demonstrating receptor-mediated binding to αvβ3 integrins pnas.org. These Qdots are composed of a CdSe core with a ZnS shell and a polymer coating that ensures water dispersibility pnas.org.

Magnetic Nanoparticles (MNPs): SiO2-covered MNPs with a PEG coating have been conjugated with c(RGDfC) through the nucleophilic addition of the peptide's cysteine thiol group to a maleimide moiety present on the PEG linker mdpi.com. Similarly, PEGylated nanoclusters have been functionalized with Cyclo(RGDfC) for the targeted delivery of chemotherapeutic agents like paclitaxel (B517696) (PTX) nih.gov.

Polymeric Nanoparticles: Nanoparticles based on poly(trimethylene carbonate) (TMC) functionalized with cyclic RGDyK have exhibited enhanced endocytic uptake by glioma cells, improved tumor penetration, and superior antitumor effects nih.gov. Polyionic complex micelles conjugated with c(RGDfC) have also been developed for targeting glioma cells nih.gov.

Silica (B1680970) Nanoparticles: Ultrasmall fluorescent core-shell silica nanoparticles (C' dots) have been functionalized with cRGD peptide and PET labels to enhance accumulation and retention in glioblastoma models mdpi.com. Additionally, silica nanoparticles have been prepared with a PEG shell carrying the cRGD peptide via click chemistry mdpi.com.

Examples of Cyclo(RGDfC)-Conjugated Polymers:

Polyethylene Glycol (PEG): PEGylation of peptides, including those containing the RGD sequence, is commonly achieved using click chemistry, leading to improved peptide properties bachem.com.

Elastin-like Recombinamers (ELRs): ELRs have been covalently functionalized with high-affinity RGD peptides to engineer biomaterials that promote cell adhesion and proliferation researchgate.net.

Polymeric Biomaterials: Materials such as PLGA–PEG-c(RGDfC) have been investigated for their potential in the diagnosis and treatment of atherosclerosis acs.org.

Nanomaterial/Polymer BackboneConjugation Strategy/LinkerTargeting MoietyPurpose of ConjugationTarget Cells/TissuesReferences
Quantum Dots (Qdots)Amine-PEGylationCyclo(RGDfC)Targeted delivery, imagingEndothelial cells pnas.org
Magnetic Nanoparticles (MNPs)PEG linker, Maleimide-Thiolc(RGDfC)Targeted drug delivery, cell labelingTumor cells, Endothelial cells nih.govmdpi.com
Polymeric NanoparticlesTMC-basedCyclo(RGDyK)Targeted drug delivery, enhanced tumor therapyGlioma cells, Tumor cells nih.gov
Polyionic Complex MicellesNot specifiedc(RGDfC)Targeted therapy, apoptosis inductionGlioma cells nih.gov
Silica NanoparticlesPEG shell, Click ChemistrycRGD peptideEnhanced accumulation, PET imaging, targeted deliveryGlioblastoma cells mdpi.com
Elastin-like Recombinamers (ELRs)Covalent functionalizationRGD peptidesBiomaterial functionalization, enhanced cell adhesionVarious cell types researchgate.net
PLGA–PEG-c(RGDfC)PEG linkerc(RGDfC)Atherosclerosis diagnosis and treatmentAtherosclerotic lesions (endothelial cells) acs.org

Compound List:

Cyclo(RGDfC): A cyclic pentapeptide containing the Arginine-Glycine-Aspartic acid (RGD) sequence.

RGD: The amino acid sequence Arginine-Glycine-Aspartic acid, known for its cell adhesion properties.

PEG: Polyethylene Glycol, a hydrophilic polymer often used as a linker or coating.

Qdots: Quantum Dots, semiconductor nanocrystals used for imaging and diagnostics.

CdSe: Cadmium Selenide, a common core material for Quantum Dots.

ZnS: Zinc Sulfide, often used as a shell material for Quantum Dots to enhance their properties.

MNPs: Magnetic Nanoparticles, used in targeted drug delivery and imaging.

SiO2: Silicon Dioxide, used as a coating or core material for nanoparticles.

DOTA: 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, a chelating agent for radiometals.

PAMAM: Poly(amidoamine), a type of dendrimer.

ELRs: Elastin-like Recombinamers, synthetic polypeptides with tunable properties.

DOX: Doxorubicin, an anthracycline chemotherapy drug.

PTX: Paclitaxel, a chemotherapy drug used to treat various cancers.

PLGA: Poly(lactic-co-glycolic acid), a biodegradable and biocompatible polymer.

CD: Cyclodextrin, a cyclic oligosaccharide.

SAMNs: Self-assembled nanoclusters.

PF127: Pluronic F127, a non-ionic surfactant and block copolymer.

TMC: Poly(trimethylene carbonate), a type of biodegradable polymer.

Molecular Interactions and Integrin Binding Specificity of Cyclo Rgdfc

Detailed Ligand-Receptor Recognition Mechanisms

The high affinity and specificity of Cyclo(RGDfC) are governed by precise molecular interactions at the ligand-receptor binding interface. The RGD motif binds at a junction between the α and β subunits of the integrin. thno.org The positively charged guanidinium (B1211019) group of the Arginine (R) residue forms a salt bridge with a negatively charged aspartic acid residue in the β-propeller domain of the α-subunit. nih.govthno.org Simultaneously, the carboxylate group of the Aspartic acid (D) residue in the peptide coordinates a metal ion within the Metal Ion-Dependent Adhesion Site (MIDAS) located in the β-subunit. thno.orgnih.gov

The cyclic structure of Cyclo(RGDfC) is a critical factor in its potent activity. It constrains the peptide backbone, reducing its conformational flexibility. nih.gov Molecular dynamics simulations have shown that this pre-organization of the RGD motif into a bioactive conformation minimizes the entropic penalty upon binding and results in a more stable complex compared to flexible linear RGD peptides. nih.gov This rigidity ensures an optimal spatial orientation of the key Arginine and Aspartic acid side chains, leading to higher binding energy and a more stable interaction with the receptor. nih.gov The phenylalanine (f) residue and the disulfide bond formed by the cysteine (C) also play important roles in maintaining the constrained backbone conformation necessary for high-affinity recognition.

Modulation of Cell-Integrin Interactions by Cyclo(RGDfC)

By binding to integrins, Cyclo(RGDfC) can effectively modulate cellular interactions with the extracellular environment. When used as a soluble agent, Cyclo(RGDfC) acts as a competitive antagonist, disrupting the natural binding of integrins to their ECM protein ligands. medchemexpress.com This can lead to the detachment of cells from their substrate; for example, treatment of mouse embryonic stem cells with Cyclo(RGDfC) resulted in the formation of cell aggregates and detachment from the surface. medchemexpress.com

Conversely, when Cyclo(RGDfC) is immobilized on a surface or conjugated to a nanoparticle, it can promote and mediate specific cell adhesion. Surfaces modified with cyclic RGD peptides have been shown to significantly improve the attachment and proliferation of cells, such as fibroblasts. nih.gov This property is exploited in tissue engineering and for the development of biocompatible materials. nih.gov Furthermore, the specific binding of Cyclo(RGDfC)-functionalized nanoparticles to αvβ3 integrins on cells like endothelial cells and podocytes can trigger receptor-mediated endocytosis, leading to the internalization of the nanoparticles. pnas.orguni-regensburg.deresearchgate.net This mechanism is a cornerstone of targeted drug delivery strategies, using the peptide to guide therapeutic or imaging agents specifically to cells that overexpress the αvβ3 integrin. pnas.orguni-regensburg.de

Structure Activity Relationship Sar Studies of Cyclo Rgdfc and Its Analogs

Conformational Analysis and its Impact on Biological Activity

The transition from a linear to a cyclic peptide structure is a critical strategy for enhancing biological activity. Cyclization reduces the conformational flexibility of the peptide backbone, which can pre-organize the molecule into a three-dimensional shape that is favorable for binding to its target receptor. nih.govnih.gov This conformational constraint is a cornerstone of rational peptide design. nih.gov

For cyclic RGD peptides, the specific conformation of the RGD loop is a primary determinant of binding affinity and selectivity for different integrin subtypes. acs.org Theoretical conformational analysis of analogous cyclic RGD pentapeptides, such as cyclo(ArgGlyAspPhe-D-Val), has shown that the molecule exists in solution as a mixture of various conformers. nih.gov The biologically active conformation, which is the one recognized by the integrin, is not necessarily the most abundant conformer in this equilibrium. nih.gov

The structure of the peptide can influence whether the crucial side chains of Arginine and Aspartic acid are properly oriented for optimal interaction with the integrin binding pocket. aacrjournals.org For instance, some cyclic structures may adopt a more compact conformation, while others, like the bowl-like conformation of the active analog LXW7, present the key amino acid side chains externally, potentially enhancing interaction with the αvβ3 integrin. aacrjournals.org The ability of a cyclic peptide to adopt the correct RGD orientation required for binding is strongly dependent on its composition and the resulting stereochemistry. researchgate.net

Influence of Amino Acid Substitutions and D-Enantiomer Incorporation on Integrin Affinity and Selectivity

Systematic substitution of amino acids within the cyclic RGD peptide framework is a powerful tool to probe the requirements for integrin binding and to fine-tune selectivity. The residues flanking the RGD motif play a significant role in modulating the affinity for various integrin subtypes. acs.orgresearchgate.net

The incorporation of D-amino acids (the non-naturally occurring enantiomers) is a particularly effective strategy. This modification alters the peptide's conformational landscape, allowing it to explore spatial arrangements that are not accessible with only L-amino acids. nih.gov This "spatial screening" can lead to analogs with dramatically different binding affinities. nih.gov For example, in studies of the analogous cyclic octapeptide LXW7, the substitution of an L-amino acid with a D-amino acid at a specific position was found to be preferable for higher binding affinity to αvβ3 integrin. nih.gov The introduction of a D-amino acid can drastically alter the peptide's conformation, sometimes leading to a more extended or completely changed structure, which in turn significantly impacts biological potency. nih.gov

Comparative studies of cyclic pentapeptides of the c(RGDxX) type demonstrate the impact of substitutions at the position occupied by Phenylalanine (f) in Cyclo(RGDfC). While Cyclo(RGDfC) itself is an active binder, analogs with different amino acids at this position show varied affinity and selectivity profiles for integrins αvβ3, αvβ5, and α5β1.

CompoundIntegrin αvβ3 IC₅₀ (nM)Integrin αvβ5 IC₅₀ (nM)Integrin α5β1 IC₅₀ (nM)
c(RGDfV) 1.5250141
c(RGDfK) 2.3503236
c(RGDyK) 3.2260188
c(RGDfC) 6.0255178

This table presents the half maximal inhibitory concentration (IC₅₀) values for Cyclo(RGDfC) and several of its analogs against different integrin subtypes. Lower IC₅₀ values indicate higher binding affinity. Data sourced from publicly available research.

Principles of Rational Peptide Design for Enhanced Integrin Antagonism

The rational design of potent and selective integrin antagonists is guided by several key principles derived from extensive SAR studies. The overarching goal is to create molecules that mimic the bioactive conformation of the natural ligand while possessing improved pharmacological properties, such as stability and receptor selectivity. nih.gov

Key Design Strategies:

Conformational Constraint: As discussed, cyclization is a primary method for reducing flexibility and locking the peptide into a bioactive conformation. nih.govnih.gov This strategy not only enhances binding affinity but also often improves stability against degradation by proteases. Further constraints can be introduced by creating bicyclic peptides, which can lead to compounds with both high affinity and outstanding selectivity for a specific integrin subtype. acs.org

Structure-Activity Relationship (SAR) Studies: A systematic approach to modifying the peptide is crucial. This involves creating libraries of related peptides by substituting amino acids at various positions and then screening them for binding affinity and selectivity against a panel of integrin receptors. nih.gov This process helps to map the pharmacophore—the essential features required for activity—and identify which residues and configurations are optimal for targeting a specific integrin. aacrjournals.org

Computational Modeling and Docking: Modern design efforts often combine chemical synthesis and biological screening with computational methods. nih.govnih.gov Molecular modeling can predict how different analogs will fold and interact with the known crystal structure of the integrin binding site. nih.gov This in silico screening allows researchers to prioritize the synthesis of compounds that are most likely to have high affinity, making the discovery process more efficient. nih.gov

Incorporation of Unnatural Amino Acids: The use of D-amino acids or other non-natural amino acid analogs is a powerful tool. nih.gov These modifications can stabilize specific secondary structures like β-turns, which are often found in the bioactive conformations of cyclic peptides, and can significantly enhance selectivity and resistance to enzymatic degradation.

By combining these principles, researchers can move from a lead compound like Cyclo(RGDfC) to novel analogs with optimized potency and a tailored selectivity profile for a desired integrin target. nih.gov

Mechanisms of Cellular Response Mediated by Cyclo Rgdfc in Preclinical Research Models

Regulation of Cell Adhesion, Spreading, and Morphogenesis

Research using Human Umbilical Vein Endothelial Cells (HUVECs) has demonstrated that surfaces functionalized with cyclic RGD peptides promote significantly faster and more robust cell adhesion and spreading than those with linear RGD peptides. nih.gov Polymers with cyclic RGD side chains were able to achieve comparable cell adhesion and integrin binding at a 100-fold lower concentration than their linear RGD counterparts. nih.gov In one study, half of the HUVECs seeded on a surface with 1% cyclic RGD had spread within 15 minutes. nih.gov Similarly, composite coatings created by immobilizing Cyclo(RGDfC) onto metal-phenolic network surfaces have been shown to positively modulate cellular attachment and migration. nih.gov

The influence of Cyclo(RGDfC) on morphogenesis is also evident in studies with mouse embryonic stem cells (mESCs). Treatment of mESCs with Cyclo(RGDfC) resulted in notable morphological changes, including the formation of cellular aggregates and detachment from the culture surface, highlighting the peptide's ability to disrupt established cell-matrix interactions and induce changes in cellular organization. medchemexpress.com

Influence on Cell Survival, Proliferation, and Differentiation

By engaging integrin receptors, Cyclo(RGDfC) can influence intracellular pathways that govern cell survival, proliferation, and differentiation. While some RGD peptidomimetics have been designed to be devoid of effects on cell viability and proliferation, others demonstrate significant modulatory capabilities. nih.govnih.gov For instance, research has shown that composite coatings containing Cyclo(RGDfC) can enhance cell proliferation in vitro. nih.gov

The compound's effect on differentiation is particularly notable in the context of stem cells. In studies involving mouse embryonic stem cells, Cyclo(RGDfC) was found to inhibit the expression of key pluripotency markers. medchemexpress.com Specifically, treatment led to the downregulation of the transcription factors Oct 4, Sox 2, and Nanog, which are essential for maintaining the undifferentiated state of embryonic stem cells. medchemexpress.com This disruption of the pluripotency network suggests that by interfering with integrin-mediated signaling, Cyclo(RGDfC) can guide stem cells toward differentiation. medchemexpress.com

Cellular ProcessObserved Effect Mediated by Cyclo(RGDfC)Cell Type / Model
AdhesionSignificantly enhanced and more rapid cell attachment. nih.govHuman Umbilical Vein Endothelial Cells (HUVECs)
SpreadingFaster and more extensive cell spreading on functionalized surfaces. nih.govHuman Umbilical Vein Endothelial Cells (HUVECs)
MorphogenesisInduced formation of aggregates and detachment from surface. medchemexpress.comMouse Embryonic Stem Cells (mESCs)
ProliferationEnhanced cell proliferation when immobilized on a surface. nih.govIn vitro cell models
DifferentiationInhibited expression of pluripotency markers (Oct 4, Sox 2, Nanog), promoting differentiation. medchemexpress.comMouse Embryonic Stem Cells (mESCs)

Activation of Intracellular Signaling Pathways

The cellular responses to Cyclo(RGDfC) are orchestrated by the activation of complex intracellular signaling networks. Upon binding to integrins, the peptide induces receptor clustering and the recruitment of various signaling and adaptor proteins to the cell membrane, forming focal adhesions. mdpi.com This initiates a series of phosphorylation events that propagate signals from the cell exterior to the nucleus, ultimately altering gene expression and cell behavior. mdpi.com

A primary event following integrin engagement by Cyclo(RGDfC) is the activation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase. nih.govbio-rad.com Integrin clustering leads to the autophosphorylation of FAK at the tyrosine residue 397 (Tyr-397). imrpress.com This phosphorylation creates a high-affinity binding site for the Src-homology 2 (SH2) domain of Src family kinases. imrpress.comyoutube.com The subsequent formation of the FAK-Src complex results in the phosphorylation of other sites on FAK and additional focal adhesion proteins, amplifying the signal. imrpress.comnih.gov FAK signaling is crucial in controlling cell cycle progression, migration, and survival. nih.govbio-rad.comimrpress.com

The FAK-Src complex acts as a scaffold to initiate further downstream signaling, including the activation of the Mitogen-Activated Protein (MAP) kinase (MAPK) cascades. mdpi.comimrpress.com One of the most well-documented pathways is the Ras-Raf-MEK-ERK cascade. Activated FAK can stimulate this pathway, leading to the phosphorylation and activation of Extracellular signal-Regulated Kinases (ERK1/2). mdpi.comnih.gov Once activated, ERK can translocate to the nucleus and phosphorylate various transcription factors, such as c-Fos and c-Jun (which form the AP-1 complex). nih.gov This leads to the expression of genes that regulate cell proliferation, survival, and differentiation. nih.govwikipedia.org For example, ERK activity is linked to the upregulation of cyclin D1, a key protein required for the transition from the G1 to the S phase of the cell cycle. nih.gov

The signaling initiated by Cyclo(RGDfC) extends beyond the FAK and MAPK pathways. Integrin-mediated signaling is a hub that integrates with other pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which plays a central role in promoting cell survival by inhibiting apoptosis. bio-rad.com The activation of FAK is known to contribute to the activation of the PI3K/Akt pathway. bio-rad.com

Furthermore, FAK signaling has been shown to be a direct mediator of cell cycle regulation by integrins. nih.gov Studies have demonstrated that FAK activity can influence the levels of key cell cycle regulatory proteins. nih.gov Overexpression of active FAK can increase the expression of cyclin D1 and decrease the expression of the cyclin-dependent kinase inhibitor p21, thereby accelerating the G1-S phase transition. nih.gov Conversely, inhibiting FAK function can block cyclin D1 upregulation and increase p21 levels, leading to an arrest in the G1 phase. nih.gov This illustrates a direct mechanistic link between the Cyclo(RGDfC)-integrin interaction at the cell surface and the core machinery that controls cell proliferation.

PathwayKey MoleculeEffect of Activation/ModulationDownstream Consequence
Integrin/Focal Adhesion SignalingFocal Adhesion Kinase (FAK)Autophosphorylation at Tyr-397, recruitment of Src. imrpress.comInitiation of multiple downstream cascades, including MAPK and PI3K/Akt. bio-rad.comimrpress.com
MAP Kinase PathwayERK1/2Phosphorylation by upstream MEK. Phosphorylation of nuclear transcription factors (e.g., AP-1), promoting gene expression for proliferation. nih.gov
Cell Cycle RegulationCyclin D1Upregulation via FAK/ERK signaling. nih.govnih.govPromotes G1 to S phase transition, driving cell proliferation. nih.gov
Cell Cycle Regulationp21 (CDK Inhibitor)Downregulation via FAK signaling. nih.govRelieves inhibition of cyclin-dependent kinases, allowing cell cycle progression. nih.gov
Stem Cell PluripotencyOct 4, Sox 2, NanogDownregulation of gene expression. medchemexpress.comLoss of pluripotency and promotion of differentiation. medchemexpress.com

Applications of Cyclo Rgdfc in Advanced Preclinical Research Models

Design of Bioactive Biomaterials and Scaffolds for Tissue Engineering Research

Cyclo(RGDfC) plays a significant role in enhancing the bioactivity of various scaffold materials, aiming to improve cell attachment, proliferation, and differentiation for regenerative medicine applications.

Polymer-based scaffolds are foundational in tissue engineering, providing structural support and cues for tissue regeneration. Functionalizing these scaffolds with RGD peptides, including Cyclo(RGDfC), significantly boosts their biological performance. For instance, poly(lactide-co-glycolide) (PLGA) nanofiber mats co-functionalized with RGD peptide and graphene oxide (GO) have demonstrated the ability to effectively promote the attachment and proliferation of primary vascular smooth muscle cells (VSMCs) researchgate.net. Research has also shown that modifying synthetic polymers with RGD peptides is a key strategy for biomimetic surface modification, promoting cell adhesion and supporting tissue regeneration semmelweis.hu. Cyclic RGD peptides, in particular, have been shown to be more beneficial for bone repair in vivo compared to their linear counterparts nih.gov.

Hydrogels, with their high water content and tunable properties, serve as excellent biomimetic environments for cell culture and tissue engineering. Cyclo(RGDfC) is frequently incorporated into hydrogel matrices to enhance cell adhesion and modulate cellular behavior. Hyaluronic acid (HA) hydrogels functionalized with RGD peptides have been shown to increase human mesenchymal stem cell (hMSC) spreading and the release of key signaling factors like vascular endothelial growth factor (VEGF) and monocyte chemoattractant factor-1 (MCP-1) nih.gov. Furthermore, RGD-modified hydrogels can improve cell survival under ischemic conditions, provided cells are pre-cultured to establish strong adhesion nih.gov. Studies involving dextran (B179266) hydrogels have indicated that RGD clustering, rather than homogenous distribution, can further enhance cell elongation and aggregation in C2C12 myoblasts and NIH-3T3 fibroblasts mdpi.com. VitroGel® RGD, a tunable, xeno-free hydrogel system modified with RGD, is specifically designed to promote cell attachment and cell-matrix interactions in 3D cell cultures thewellbio.com.

Table 1: Cyclo(RGDfC) in Biomaterial Scaffolds for Tissue Engineering

Scaffold MaterialFunctionalization StrategyTarget Cell TypeKey Preclinical FindingCitation(s)
Recombinant Spider SilkCovalent attachment of cyclo(RGDfK) via click chemistryHuman Mesenchymal Stem Cells (CiMSCs)Significantly improved cell adhesion and increased cell numbers compared to unfunctionalized silk. nih.govresearchgate.net
PLGA Nanofiber MatsCo-functionalization with RGD peptide and Graphene Oxide (GO)Primary Vascular Smooth Muscle Cells (VSMCs)Effectively promoted VSMC attachment and proliferation. researchgate.net
Hyaluronic Acid (HA) HydrogelsRGD peptide incorporationHuman Mesenchymal Stem Cells (hMSCs)Increased hMSC spreading and release of VEGF and MCP-1 under standard conditions. Improved cell survival under ischemic conditions if pre-cultured. nih.gov
Dextran HydrogelsRGD peptide clustering (varying proportions)C2C12 cells (myoblasts), NIH-3T3 fibroblastsRGD-clustered hydrogels enhanced cell elongation and aggregation compared to homogenous RGD hydrogels. mdpi.com

The application of RGD-containing peptides, including Cyclo(RGDfC), has shown promise in models of muscle tissue regeneration. Polysaccharide conjugates incorporating calcium alginate and ternary nonwoven materials modified with RGD peptides, such as Cyclo(RGDfC), have been identified as particularly supportive for muscle tissue regeneration nih.govmdpi.com. Preclinical studies have observed that C2C12 cells, a common myoblast cell line, can interact with these peptide-polysaccharide conjugates, indicating their potential utility in promoting muscle repair nih.govmdpi.com.

Cyclo(RGDfC) is instrumental in creating artificial surfaces that mimic the natural extracellular matrix (ECM) to promote cell adhesion and prevent anoikis (programmed cell death due to lack of cell-matrix adhesion) nih.gov. Synthetic peptide conjugates, such as AK-cyclo[RGDfC], have been immobilized onto supported lipid bilayers via a streptavidin interlayer to create bioadhesive coatings. These coatings effectively mimic cell surfaces and have demonstrated enhanced cell spreading of neural stem cells nih.gov. Cyclic RGD peptides are recognized as superior mimics of fibronectin compared to linear RGD peptides, eliciting gene expression profiles more closely resembling those of native ECM nih.gov. Additionally, peptides like cyclo[RGDfK(TPP)] can mimic the tumor microenvironment and ECM interactions, leading to the formation of multicellular spheroids that are valuable for developing 3D in vitro tumor models and for tissue regeneration experiments iris-biotech.de.

Recombinant spider silk offers excellent biocompatibility and mechanical properties but typically suffers from poor cellular adhesion, limiting its tissue engineering applications. Chemical functionalization with peptides like cyclo(RGDfK) has been shown to significantly improve the adhesion of human mesenchymal stem cells (CiMSCs) to spider silk biomaterials nih.govresearchgate.net. Techniques such as click chemistry enable the covalent attachment of these peptides to spider silk proteins, resulting in functionalized films and fibers that exhibit significantly improved performance in CiMSC cultures compared to unfunctionalized controls nih.gov. Spider silk fibers have also been observed to guide cell growth, with some research involving genetically modified spider silk incorporating cell adhesion motifs from fibronectin mdpi.com.

Development of Targeted Nanoparticle Systems for Research Delivery

The specific binding of Cyclo(RGDfC) to integrins overexpressed on target cells, particularly cancer cells, makes it an ideal ligand for developing targeted nanoparticle delivery systems in preclinical research.

Cyclo(RGDfC)-modified nanoparticles have been engineered to target αvβ3 and αvβ5 integrins, which are frequently upregulated on tumor cells researchgate.netnih.gov. This targeted approach facilitates the specific delivery of therapeutic agents, such as chemotherapeutic drugs, to tumor sites while minimizing off-target effects and systemic toxicity nih.govcaymanchem.com. These nanoparticles often self-assemble into stable structures and enable controlled release of their payload, leading to enhanced drug concentration at the tumor site and superior antitumor activity nih.gov.

Examples include unimolecular micelles and ligand-decorated nanogels functionalized with Cyclo(RGDfC) for cancer cell-targeted drug delivery caymanchem.com. Selenium nanoparticles (SeNPs) conjugated with Cyclo-RGDfC and small interfering RNA (siRNA) have shown significant efficacy in preclinical models of cervical cancer, demonstrating enhanced cellular uptake and suppressed cell invasion nih.gov. Similarly, PAMAM dendrimers modified with Cyclo(RGDfC) have been used to deliver shVEGF to breast and pancreatic cancer cells, resulting in a notable decrease in cell survival mdpi.com. Liposomes functionalized with the cRGD peptide (RGDfC) encapsulating matrine (B1676216) have also demonstrated an approximately two-fold greater anti-proliferative effect in colon cancer cell lines compared to free drugs dovepress.com. Furthermore, amine-functionalized quantum dots (Qdots) bearing Cyclo(RGDfC) have been developed to target podocyte dysfunction in kidney disease models, accumulating effectively in podocyte cultures and glomeruli ex vivo researchgate.net.

Table 2: Cyclo(RGDfC) in Nanoparticle Systems for Targeted Delivery

Nanoparticle TypeTargeting LigandCargo/PayloadTarget Cell/TissueKey Preclinical FindingCitation(s)
Nanoparticles (micelles, nanogels)Cyclo(RGDfC)Chemotherapeutic agents (e.g., doxorubicin)Tumor cells (αvβ3, αvβ5 integrin-positive)Stable self-assembly and controlled release, enhanced drug concentration at tumor site, minimized systemic toxicity. Superior antitumor activity. nih.govcaymanchem.com
Quantum Dots (Qdots)Cyclo(RGDfC)N/A (imaging/targeting)Podocytes (αvβ3, αvβ5 integrin-positive)Targeted podocyte dysfunction, accumulated in 2D-podocyte culture and glomeruli ex vivo. researchgate.net
Selenium Nanoparticles (SeNPs)Cyclo-RGDfCsiRNA (e.g., targeting Derlin-1)Cervical cancer cells (HeLa)Greater uptake in target cells, faster siRNA release, suppressed cell invasion, induced apoptosis. Showed tumor growth inhibition in vivo. nih.gov
PAMAM DendrimersCyclo(RGDfC)shVEGF-containing plasmidBreast cancer cells (MCF7), Pancreatic cancer cellsObserved a significant decrease in survival after application of the vector. mdpi.com
LiposomescRGD peptide (RGDfC)MatrineHT-29 colon cancer cellsDemonstrated an enhanced anti-proliferative effect, approximately two-fold greater than free drugs. dovepress.com
Quantum Dots (Qdots)Cyclo(RGDfC)N/A (targeting)Trabecular Meshwork (TM) cells (αvβ3, αvβ5 integrin-positive)Effectively targeted cultured TM cells and were rapidly and efficiently endocytosed by binding to αvβ3 and αvβ5 integrins. Soluble cyclic RGD attenuated CTGF-mediated effects. researchgate.net

Advanced Research Methodologies and Computational Studies Involving Cyclo Rgdfc

Spectroscopic and Structural Characterization Techniques

The precise structural and chemical characterization of Cyclo(RGDfC) and its conjugates is fundamental for understanding their biological activity. A variety of spectroscopic and analytical techniques are employed to elucidate their properties:

Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are crucial for confirming the molecular weight, purity, and identity of synthesized Cyclo(RGDfC) and its derivatives medchemexpress.comresearchgate.netnih.govresearchgate.netabmole.com. These methods provide essential data for quality control and structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including 1H NMR, 13C NMR, and advanced techniques like COSY, HMQC, and NOESY, is extensively used to determine the detailed three-dimensional structure and conformational dynamics of Cyclo(RGDfC) in solution researchgate.netabmole.commedchemexpress.comscience.gov. These studies help in understanding how the peptide's conformation influences its binding to integrins. NMR data can also be used to generate conformational ensembles, providing insights into structure-activity relationships medchemexpress.com.

Surface-Enhanced Raman Spectroscopy (SERS): SERS offers a highly sensitive method for analyzing Cyclo(RGDfC) at the nanoscale, even in aqueous environments. Studies have shown good agreement between SERS spectra and the Raman spectra of bulk Cyclo(RGDfC), enabling the detection of molecular interactions with surfaces or cells scirp.org.

X-ray and Neutron Reflectometry: These techniques are valuable for characterizing the structural properties of peptide coatings on surfaces, such as lipid bilayers. For example, X-ray and neutron reflectometry have been used to determine the thickness, hydration, and packing configuration of AK-cyclo[RGDfC] layers, providing insights into how the peptide is presented for cellular interaction science.gov.

High-Performance Liquid Chromatography (HPLC): HPLC is routinely used for the purification and analytical assessment of Cyclo(RGDfC) and its conjugates, ensuring the high purity required for biological studies researchgate.netabmole.com.

In Vitro Cell-Based Assays for Binding and Cellular Responsesacs.orgnih.govmsu.edu

In vitro cell-based assays are indispensable for evaluating the biological activity of Cyclo(RGDfC), particularly its binding to integrin receptors and the subsequent cellular responses.

Integrin Binding Affinity: Cyclo(RGDfC) exhibits high affinity for integrin αvβ3, a key receptor involved in cell adhesion, migration, and angiogenesis medchemexpress.comglpbio.comresearchgate.netmedchemexpress.commedchemexpress.comresearchgate.net. Binding affinity is typically quantified using competitive binding assays and expressed as an IC50 value, representing the concentration of the peptide required to inhibit the binding of a known ligand by 50%. Studies have reported IC50 values for Cyclo(RGDfC) and related RGD peptides against αvβ3 integrin, often in the nanomolar range researchgate.netmedchemexpress.commedchemexpress.comscience.govnih.gov. For instance, a dimeric RGD peptide conjugate showed an IC50 of 54 ± 2 nM, while a related cyclic RGDfK peptide had an IC50 of 0.94 nM medchemexpress.commedchemexpress.comnih.gov.

Cell Adhesion and Spreading: Cyclo(RGDfC) effectively promotes cell adhesion by binding to cell surface integrins glpbio.commedchemexpress.comresearchgate.netresearchgate.netresearchgate.netmedchemexpress.complos.orgsemmelweis.huacs.org. It can disrupt pathological cell-integrin interactions, which is crucial in contexts like tumor development medchemexpress.comglpbio.commedchemexpress.commedchemexpress.com. Studies have demonstrated its ability to enhance the adhesion of various cell types, including periodontal ligament stem cells (PDLSCs) researchgate.netsemmelweis.hu.

Cellular Responses: Beyond adhesion, Cyclo(RGDfC) influences a range of cellular processes:

Inhibition of Proliferation: The peptide has been shown to inhibit the proliferation of cancer cells medchemexpress.commedchemexpress.comnih.govdovepress.comresearchgate.net and suppress the tumorigenic potential of stem cells medchemexpress.comglpbio.commedchemexpress.commedchemexpress.com.

Induction of Apoptosis: Cyclo(RGDfC) can trigger apoptosis in cancer cells, contributing to its anti-tumor effects researchgate.netdovepress.comresearchgate.net.

Modulation of Migration: Depending on the cell type, Cyclo(RGDfC) can either inhibit cancer cell migration dovepress.comresearchgate.net or enhance the migration of other cell types, such as stem cells researchgate.netsemmelweis.hu.

Integrin Signaling Modulation: By interacting with integrins, Cyclo(RGDfC) can modulate intracellular signaling pathways, affecting cell behavior and fate medchemexpress.comglpbio.commedchemexpress.commedchemexpress.comresearchgate.netabmole.com.

Data Table: In Vitro Binding Affinity of RGD Peptides to Integrin αvβ3

PeptideIntegrin TargetIC50 Value (nM)Reference
Cyclo(RGDfC)αvβ360–150 researchgate.net
Cyclo(-RGDfK)αvβ30.94 medchemexpress.commedchemexpress.com
Monomeric RGDαvβ31.8 ± 0.6 science.gov
Dimeric RGDαvβ3102 ± 5 nih.gov
DOTA-3PEG4-dimerαvβ362 ± 6 nih.gov

Ex Vivo Tissue Culture Models for Receptor Targeting Studiesabmole.comacs.orgnih.gov

Ex vivo models provide a more complex biological environment to study the targeting capabilities of Cyclo(RGDfC) in tissue contexts.

Glomerular Targeting: Cyclo(RGDfC)-modified quantum dots have demonstrated selective accumulation in podocyte regions of ex vivo cultured glomeruli, highlighting their potential for targeting specific cell types within kidney tissue via αvβ3 integrin interactions researchgate.netmdpi.com. This suggests applications in studying or treating kidney-specific diseases.

Angiogenesis Studies: Cyclo(RGDfC) has been incorporated into hydrogel scaffolds used in ex vivo angiogenesis models. These studies aim to understand how the peptide influences the formation of new blood vessels within a tissue construct, often in combination with growth factors or other signaling molecules nih.govrsc.org.

Computational Modeling and In Silico Screening

Computational approaches are vital for predicting and understanding the molecular interactions of Cyclo(RGDfC) with its targets, enabling rational design and optimization.

Molecular Docking Studies with Integrin Receptorsdovepress.comresearchgate.net

Molecular docking and molecular dynamics (MD) simulations are extensively used to investigate the binding of RGD peptides, including Cyclo(RGDfC), to integrin receptors. These studies aim to map the interaction interfaces, identify key binding residues, and understand the conformational changes induced upon binding.

Mechanism of Interaction: MD simulations reveal the dynamic nature of integrin-peptide interactions, detailing the formation of salt bridges and hydrogen bonds between the RGD motif and specific amino acid residues within the integrin binding pocket scirp.orgmdpi.comresearchgate.netmdpi.commdpi.com. For instance, the interaction between the arginine and aspartate residues of the RGD sequence and complementary residues on the integrin is critical mdpi.comresearchgate.netmdpi.com.

Conformational Stability: Comparisons between linear and cyclic RGD peptides using MD simulations highlight the enhanced stability and specific conformational constraints conferred by the cyclic structure, which often leads to improved binding affinity and specificity mdpi.com.

Predictive Design: Molecular docking studies, often coupled with quantitative structure-activity relationship (QSAR) analyses, are employed to screen libraries of RGD analogs and predict their binding potential, guiding the design of novel antagonists with optimized properties acs.orgmdpi.comnih.gov.

Prediction of Binding Affinity and Antagonistic Potencydovepress.comresearchgate.net

Computational methods are increasingly used to predict the binding affinity and antagonistic potency of Cyclo(RGDfC) and related molecules, complementing experimental data.

Binding Affinity Prediction: Techniques such as Mutabind2 and various MD simulation-based free energy calculations (e.g., MM/PBSA, TI) are utilized to predict binding affinities quantitatively acs.orgmdpi.commdpi.com. These in silico predictions help in prioritizing compounds for experimental validation.

Antagonistic Potency: Computational modeling can assess the ability of Cyclo(RGDfC) and its analogs to inhibit integrin function. By analyzing the binding modes and energies, researchers can predict their antagonistic potency, which is crucial for developing therapeutic agents that block pathological integrin signaling medchemexpress.commdpi.com.

Compound List

Cyclo(RGDfC)

AK-cyclo[RGDfC]

SAK-cyclo[RGDfC]

c(RGDfK)

c(RGDyK)

GRGDS

GRGDSPK

Echistatin

Cilengitide

iRGD

RGD peptide (general)

RGDfV

RGDmamb-P

C16Y

VEGF

QK peptide

PQK peptide

Doxorubicin (DOX)

siRNA (anti-Nanog)

Quantum Dots (Qdots)

Selenium Nanoparticles (SeNPs)

RGD-Qdots

c(RADfC)

L-748,415

HYNIC

MAMA

TRITA

DOTA

NOTA

FSC-(RGD)3

Glu-RGD-BBN

HSDVHK-NH2

MK-0429

SB-273005

C16Y

G-Pen-GRGDSPCA

RGD-based peptidomimetic-drug conjugates

Future Directions and Emerging Research Avenues for Cyclo Rgdfc

Integration with Multi-Functional Research Platforms and Hybrid Systems

The inherent targeting capabilities of Cyclo(RGDfC) make it an ideal candidate for integration into multi-functional research platforms and hybrid systems. These sophisticated systems aim to combine diagnostics and therapeutics, or multiple therapeutic modalities, into a single agent.

One promising approach involves the conjugation of Cyclo(RGDfC) to nanocarriers, such as polyionic complex nanomicelles. nih.gov These hybrid systems can be engineered to encapsulate therapeutic agents, offering a targeted delivery mechanism to cells overexpressing αvβ3 integrin. nih.gov Research has demonstrated the stability of c(RGDfC) polyionic complex micelles and their ability to induce apoptosis in glioma cells, highlighting their potential as a targeted cancer therapy. nih.gov

Furthermore, Cyclo(RGDfC) is being explored in the development of theranostic agents, which combine therapeutic and diagnostic capabilities. For instance, the peptide can be linked to imaging agents, such as fluorescent dyes or radioisotopes, while simultaneously being part of a drug delivery vehicle. This allows for real-time monitoring of the agent's biodistribution and therapeutic efficacy.

The versatility of the cysteine residue in Cyclo(RGDfC) facilitates its conjugation to a wide array of molecules and materials through mechanisms like thiol-click reactions. nih.gov This has led to the development of hybrid systems where the peptide is immobilized on surfaces to create bioactive interfaces. nih.gov These platforms are not only useful for targeted drug delivery but also for fundamental studies on cell adhesion and signaling.

Exploration of Novel Integrin Subtype Selectivity and Off-Target Avoidance Strategies

While Cyclo(RGDfC) exhibits high affinity for αvβ3 integrin, achieving absolute selectivity remains a challenge due to the conserved nature of the RGD-binding site across different integrin subtypes. nih.gov Future research is focused on developing strategies to enhance its selectivity and minimize off-target effects.

One avenue of exploration is the synthesis of macrocyclic RGD peptides with modified structures. nih.govrsc.org By altering the peptide's conformation, it may be possible to fine-tune its binding affinity for specific integrin subtypes. For example, research on different cyclic RGD peptides has shown that variations in the amino acid sequence can influence their binding preference for αvβ3 versus other integrins like α5β1. nih.gov

Computational modeling and molecular docking studies are also being employed to understand the subtle differences in the binding pockets of various integrins. mdpi.com This knowledge can then be used to rationally design Cyclo(RGDfC) analogs with improved selectivity.

Strategies to mitigate off-target effects, conceptually borrowed from fields like CRISPR-Cas9 gene editing, are also being considered. nih.govmdpi.comcrisprmedicinenews.com These include optimizing the concentration of the targeting ligand and modifying its structure to reduce non-specific interactions. The goal is to ensure that the therapeutic or diagnostic payload is delivered precisely to the intended target cells, thereby increasing efficacy and reducing potential side effects.

Advanced Approaches in Bioactive Surface Design for Complex Biological Systems

The ability of Cyclo(RGDfC) to promote cell adhesion has made it a valuable tool in the design of bioactive surfaces for medical implants and tissue engineering scaffolds. nih.gov Advanced approaches are now focusing on creating more sophisticated and dynamic bioactive interfaces.

One innovative strategy involves the use of photoactivatable "caged" RGD peptides. researchgate.net In this approach, the RGD motif is chemically modified with a photolabile protecting group, rendering it inactive. Upon exposure to light of a specific wavelength, the protecting group is cleaved, activating the peptide and allowing it to bind to integrins. This technology enables precise spatial and temporal control over cell adhesion. researchgate.net

Another area of advancement is the development of coatings that not only present Cyclo(RGDfC) for cell attachment but also possess other beneficial properties. For example, metal-phenolic network (MPN) coatings functionalized with c(RGDfC) have been shown to promote osteointegration of implants while also exhibiting anti-inflammatory and anti-oxidative properties. nih.gov

The surface density and spatial arrangement of immobilized RGD peptides are critical factors influencing cell behavior. nih.gov Researchers are investigating methods to control these parameters with high precision to elicit specific cellular responses, such as enhanced proliferation, migration, and differentiation.

Expanding Applications in Regenerative Medicine Research beyond Current Scope

The ability of Cyclo(RGDfC) to mimic the extracellular matrix (ECM) and promote cell adhesion provides a strong foundation for its use in regenerative medicine. nih.govnih.gov Current research is aimed at expanding its applications beyond simple cell scaffolding.

One key area is in enhancing the therapeutic potential of stem cells. Studies have shown that cyclic RGD peptides can increase the efficiency of adenoviral transduction of human mesenchymal stem cells (hMSCs). nih.govresearchgate.net This could improve the capacity of hMSCs as vehicles for gene therapy and drug delivery. nih.govresearchgate.net For instance, hMSCs transduced with the gene for bone morphogenetic protein-2 (BMP-2) using a cyclic RGD-assisted method showed increased production of this bioactive growth factor. nih.gov

Furthermore, Cyclo(RGDfC) is being investigated for its role in directing stem cell differentiation. By presenting specific adhesive cues, materials functionalized with this peptide could potentially guide stem cells to differentiate into desired cell lineages, a crucial aspect of tissue engineering and regenerative therapies.

The peptide's influence on pluripotent marker expression in embryonic stem cells (ESCs) is also an area of active research. medchemexpress.com Understanding and controlling these interactions could have significant implications for both regenerative medicine and cancer research. medchemexpress.com

Potential in Fundamental Studies of Cell-Material and Cell-Extracellular Matrix Interactions

Cyclo(RGDfC) serves as a powerful tool for dissecting the fundamental mechanisms of cell-material and cell-extracellular matrix (ECM) interactions. nih.gov Its well-defined structure and specific binding to integrins allow researchers to create controlled environments for studying cellular responses.

By immobilizing Cyclo(RGDfC) on various substrates, scientists can investigate how cells respond to specific adhesive cues in the absence of the complex milieu of the native ECM. nih.gov This reductionist approach helps to elucidate the roles of specific integrin-ligand interactions in processes such as cell spreading, migration, and signal transduction.

The use of Cyclo(RGDfC)-functionalized surfaces in combination with advanced microscopy and biophysical techniques is enabling a deeper understanding of the molecular dynamics of cell adhesion. These studies provide insights into how forces are transmitted between the cell cytoskeleton and the external environment, a process known as mechanotransduction.

Moreover, by comparing the cellular responses to surfaces coated with Cyclo(RGDfC) versus other RGD-containing peptides with different integrin selectivities, researchers can probe the specific functions of different integrin subtypes in various cellular processes. nih.govresearchgate.net This fundamental knowledge is crucial for the rational design of biomaterials and therapeutic strategies that target cell-matrix interactions.

Table 1: Research Findings on Cyclo(RGDfC) and its Applications

Research Area Key Finding Reference Compound(s) Implication
Hybrid Systems c(RGDfC) conjugated to polyionic complex nanomicelles induces apoptosis in glioma cells. Cyclo(RGDfC) Potential for targeted cancer therapy.
Integrin Selectivity The conformation of cyclic RGD peptides influences their binding affinity for different integrin subtypes. Cyclo(RGDfC), c(RGDyK) Opportunity to design peptides with enhanced selectivity.
Bioactive Surfaces Photoactivatable "caged" RGD peptides allow for spatial and temporal control of cell adhesion. cyclo[RGD(DMNPB)fK] Advanced tool for studying and directing cell behavior.
Regenerative Medicine Cyclic RGD peptides can increase the adenoviral transduction efficiency of human mesenchymal stem cells. Cyclic-RGD peptides Improved methods for gene and drug delivery using stem cells.

| Cell-Matrix Interactions | Immobilized Cyclo(RGDfC) provides a controlled system to study specific integrin-mediated cell responses. | Cyclo(RGDfC) | Fundamental insights into cell adhesion and signaling. |

Table 2: Compound Names Mentioned in the Article

Compound Name
Cyclo(RGDfC)
c(RGDyK)
cyclo[RGD(DMNPB)fK]

Q & A

Q. What is the molecular mechanism by which Cyclo(RGDfC) inhibits αvβ3 integrin-mediated tumor angiogenesis?

Cyclo(RGDfC) binds with high specificity to the αvβ3 integrin receptor, which is overexpressed on tumor endothelial cells and certain cancer cells. The cyclic structure (Arg-Gly-Asp-D-Phe-Cys) stabilizes the RGD motif, enhancing affinity and blocking integrin-ligand interactions critical for angiogenesis and tumor cell survival. This disruption inhibits signaling pathways like VEGF and FAK, reducing endothelial cell migration and tumor vascularization .

Q. What are the recommended storage conditions and stability considerations for Cyclo(RGDfC) in experimental settings?

Cyclo(RGDfC) should be stored at -20°C in lyophilized form to prevent degradation. Reconstitution in sterile PBS or water (pH 7.0–7.4) is recommended, with short-term storage at 4°C. Purity (≥95% via HPLC) and mass spectrometry validation are critical for batch consistency, as impurities can alter binding kinetics .

Q. How does Cyclo(RGDfC) affect embryonic stem cell pluripotency, and what experimental models are used to study this?

Cyclo(RGDfC) suppresses pluripotency genes (e.g., Oct4, Nanog) in mouse embryonic stem cells (mESCs) by disrupting integrin-mediated adhesion to the extracellular matrix. This reduces self-renewal capacity and tumorigenic potential. In vitro models use mESC cultures with integrin knockout controls, while in vivo studies employ teratoma assays to assess tumor formation .

Q. What are the critical quality control parameters for validating synthetic Cyclo(RGDfC) batches?

Key parameters include:

  • HPLC purity : ≥95% to ensure minimal truncated peptides.
  • Mass spectrometry : Confirms molecular weight (578.64 Da) and sequence integrity.
  • Charge state : Net charge of +0.94 at pH 7.0, verified via capillary electrophoresis.
  • Salt form : TFA or HCl counterions may affect solubility and should be documented .

Advanced Research Questions

Q. How can researchers optimize in vitro binding assays to quantify Cyclo(RGDfC) affinity for αvβ3 integrin under varying pH conditions?

Surface plasmon resonance (SPR) or fluorescence polarization assays are optimized by:

  • Adjusting buffer pH to mimic physiological conditions (e.g., pH 6.8–7.4) to account for Cyclo(RGDfC)'s net charge (+0.94 at pH 7.0).
  • Using immobilized αvβ3 integrin and competitive binding with linear RGD peptides as controls.
  • Validating results with radiolabeled Cyclo(RGDfC) in saturation binding experiments .

Q. What strategies can resolve discrepancies in Cyclo(RGDfC) efficacy observed between in vitro and in vivo tumor models?

Discrepancies often arise from pharmacokinetic factors (e.g., serum stability, tissue penetration) or model-specific integrin expression. Strategies include:

  • Pharmacokinetic profiling : Measure half-life in serum using LC-MS.
  • Tumor model selection : Use αvβ3-positive xenografts (e.g., U87MG glioblastoma) and validate receptor expression via immunohistochemistry.
  • Dose optimization : Adjust for biodistribution differences using fluorescently tagged Cyclo(RGDfC) .

Q. What computational approaches are utilized to predict Cyclo(RGDfC) interactions with integrin receptors?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model Cyclo(RGDfC)-αvβ3 binding. Key parameters include:

  • Binding free energy : Calculated via MM-PBSA to rank affinity.
  • Hydrogen bonding : Focus on Asp in RGD motif and integrin metal-ion-dependent adhesion site (MIDAS).
  • Validation with mutagenesis studies (e.g., D218A mutation in β3 subunit) .

Q. How can multi-omics data (transcriptomics, proteomics) be integrated to elucidate Cyclo(RGDfC)'s impact on tumor microenvironment signaling networks?

  • Transcriptomics : RNA-seq identifies downstream genes (e.g., MMPs, VEGF) regulated via integrin-FAK signaling.
  • Proteomics : TMT-labeled mass spectrometry quantifies phosphorylation changes in FAK, Src, and Akt.
  • Pathway analysis : Tools like STRING or Metascape map cross-talk between angiogenesis and apoptosis pathways .

Methodological Considerations

  • Contradiction analysis : Address conflicting results (e.g., variable efficacy in 2D vs. 3D tumor models) by standardizing integrin expression levels and using isogenic cell lines .
  • Ethical compliance : Ensure animal protocols adhere to ARRIVE guidelines for tumor studies, particularly when assessing metastasis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.